2',3',5'-Tri-O-acetyladenosine
Overview
Description
Adenosine, 2’,3’,5’-triacetate is a derivative of adenosine, a nucleoside composed of adenine and ribose. This compound is characterized by the acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose moiety. The molecular formula of adenosine, 2’,3’,5’-triacetate is C16H19N5O7, and it has a molecular weight of 393.35 g/mol . This compound is often used in biochemical research due to its stability and ability to permeate cell membranes more effectively than adenosine itself.
Mechanism of Action
Target of Action
2’,3’,5’-Tri-O-acetyladenosine, also known as (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate, is an adenosine analog . Adenosine analogs are known to target various receptors in the body, including adenosine receptors, which play a crucial role in numerous physiological processes such as vasodilation and inhibition of platelet aggregation .
Mode of Action
As an adenosine analog, 2’,3’,5’-Tri-O-acetyladenosine likely interacts with its targets, the adenosine receptors, by mimicking the action of adenosine. This can result in various physiological changes, depending on the specific type of adenosine receptor that is activated .
Biochemical Pathways
For instance, they can influence the activity of adenylate cyclase, an enzyme that converts ATP to cyclic AMP, a key secondary messenger in many biological processes .
Pharmacokinetics
It’s worth noting that the compound’s solubility in chloroform and methanol may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 2’,3’,5’-Tri-O-acetyladenosine’s action are likely to be diverse, given the wide range of physiological processes that adenosine and its analogs can influence. For example, adenosine analogs have been shown to act as smooth muscle vasodilators , which could lead to a decrease in blood pressure. They have also been shown to inhibit cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenosine, 2’,3’,5’-triacetate typically involves the acetylation of adenosine. The process begins with the reaction of adenosine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The product is then purified through recrystallization or chromatography to obtain pure adenosine, 2’,3’,5’-triacetate .
Industrial Production Methods: In an industrial setting, the production of adenosine, 2’,3’,5’-triacetate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Adenosine, 2’,3’,5’-triacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield adenosine.
Oxidation: The compound can be oxidized to form adenosine derivatives with modified functional groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or hydrochloric acid can be used as reagents.
Oxidation: Potassium permanganate or hydrogen peroxide are common oxidizing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Hydrolysis: Adenosine.
Oxidation: Adenosine derivatives with oxidized functional groups.
Substitution: Adenosine derivatives with substituted functional groups.
Scientific Research Applications
Adenosine, 2’,3’,5’-triacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs and derivatives.
Biology: The compound is used in studies involving nucleoside transport and metabolism.
Medicine: It serves as a model compound for the development of adenosine-based drugs and therapeutic agents.
Industry: Adenosine, 2’,3’,5’-triacetate is used in the production of nucleoside analogs for antiviral and anticancer research
Comparison with Similar Compounds
Adenosine, 2’,3’,5’-triacetate is unique due to its acetylated structure, which enhances its stability and membrane permeability compared to adenosine. Similar compounds include:
Adenosine: The parent compound, which lacks the acetyl groups.
Inosine, 2’,3’,5’-triacetate: A similar compound with inosine instead of adenosine.
Uridine, 2’,3’,5’-triacetate: Another analog with uridine as the nucleoside .
These compounds share similar properties but differ in their nucleoside bases, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVZNVTXNUTBFB-XNIJJKJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7387-57-7 | |
Record name | 2',3',5'-Tri-O-acetyladenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007387577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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